1H-Indole-3-ethanamine, 7-chloro-

Overview

Description

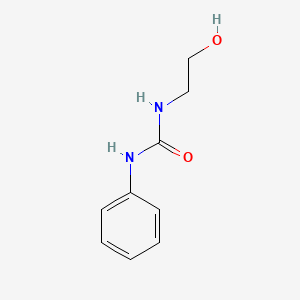

“1H-Indole-3-ethanamine, 7-chloro-”, also known as 7-chlorotryptamine , is an indole derivative . It is a compound with the molecular formula C10H11ClN2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indole-3-ethanamine, 7-chloro-” are not explicitly mentioned in the available resources. For a similar compound, “1H-Indole-3-ethanamine, α-methyl-”, the molecular weight is 174.2423 .Scientific Research Applications

Antimicrobial Applications

Indole derivatives, including 1H-Indole-3-ethanamine, 7-chloro-, have shown promising antimicrobial properties. Research highlights the potential of indole derivatives in developing new antibacterial and antifungal agents. The structure-activity relationship (SAR) of indole derivatives plays a crucial role in their antimicrobial efficacy, guiding the development of novel compounds with enhanced activity against resistant microbial strains (Kumar et al., 2023).

Neuroprotective Effects

Indoles and their derivatives have been explored for their neuroprotective effects. The metabolites of indolic structure, including those derived from tryptophan by gut microbiota, have been studied for their impact on neurological diseases. These metabolites can cross the blood-brain barrier and influence brain health, offering potential therapeutic avenues for neurodegenerative diseases (Beloborodova et al., 2020).

Antioxidant Properties

The antioxidant properties of indole derivatives are of significant interest in scientific research. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various chronic diseases. The potential of indole derivatives as antioxidants opens up research avenues in disease prevention and therapy (Pérez-Gálvez et al., 2020).

Anti-inflammatory Applications

Indole derivatives have been identified for their anti-inflammatory activities. By modulating inflammatory pathways, these compounds can contribute to the treatment of inflammatory disorders. The specific mechanisms through which indole derivatives exert their anti-inflammatory effects are subjects of ongoing research, highlighting their potential in developing new anti-inflammatory drugs (Nabavi et al., 2017).

Anticancer Potential

The anticancer potential of indole derivatives, including 1H-Indole-3-ethanamine, 7-chloro-, is a significant area of research. These compounds can target various cancer cell lines, indicating their potential as chemotherapeutic agents. The exploration of indole derivatives in cancer research focuses on understanding their mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of cancer cell proliferation (Saadeh et al., 2020).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad spectrum of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

2-(7-chloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRNGBURTLCWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191457 | |

| Record name | 1H-Indole-3-ethanamine, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-ethanamine, 7-chloro- | |

CAS RN |

3804-16-8 | |

| Record name | 1H-Indole-3-ethanamine, 7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B3051956.png)

![7-chloro-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B3051963.png)

![4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3051968.png)